N'-[(2,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is a chemical compound characterized by the presence of a difluorophenyl group attached to a trimethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzylamine with trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure consistent quality and yield. Techniques such as Suzuki–Miyaura coupling can be employed to form the carbon-nitrogen bonds efficiently . The use of advanced reactors and automation can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trimethylethane-1,2-diamine backbone may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-2,5-dimethylaniline
- N-[(2,4-difluorophenyl)methyl]-2,4-dimethylaniline
Uniqueness
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential for forming stable complexes with biological targets. Additionally, the trimethylethane-1,2-diamine backbone provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2/c1-15(2)6-7-16(3)9-10-4-5-11(13)8-12(10)14/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRCPDLNQCUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.